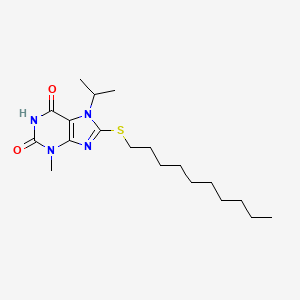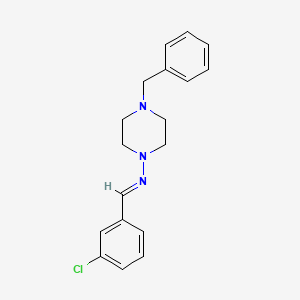
8-Decylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Decylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione: is a chemical compound with the following properties:
Linear Formula: C19H32N4O2S
CAS Number: 330182-50-8
Molecular Weight: 380.556 g/mol
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound are not widely documented, but it can be prepared through organic synthesis. Researchers typically use specialized methods to construct the purine ring system and introduce the decylsulfanyl and isopropyl substituents.
Reaction Conditions::- The specific reaction conditions may vary, but typical steps involve cyclization reactions, sulfur incorporation, and alkylations.
- Precursors such as 7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione and decylthiol are used.
- Catalysts and solvents play crucial roles in achieving the desired product.
Industrial Production:: Industrial-scale production methods for this compound are not well-established due to its rarity and specialized applications.
Chemical Reactions Analysis
Reactions::
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Substitution: The decylsulfanyl group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Alkyl halides or other electrophiles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:: The major products depend on the specific reaction conditions and the functional groups involved. Potential products include sulfoxides, sulfones, and alkylated derivatives.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Limited industrial applications due to its rarity.
Mechanism of Action
The exact mechanism of action remains elusive, but it likely interacts with cellular targets, affecting metabolic pathways or signaling cascades. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
8-Decylsulfanyl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione: (CAS: 316360-15-3)
8-Decylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione: (CAS: 370077-27-3)
8-Decylsulfanyl-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione: (CAS: 368889-39-8)
These compounds share structural similarities but differ in alkyl chain length and substitution patterns
Properties
Molecular Formula |
C19H32N4O2S |
|---|---|
Molecular Weight |
380.6 g/mol |
IUPAC Name |
8-decylsulfanyl-3-methyl-7-propan-2-ylpurine-2,6-dione |
InChI |
InChI=1S/C19H32N4O2S/c1-5-6-7-8-9-10-11-12-13-26-19-20-16-15(23(19)14(2)3)17(24)21-18(25)22(16)4/h14H,5-13H2,1-4H3,(H,21,24,25) |
InChI Key |
PNFSQQOLVWEICD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995022.png)

![4-(4-methylphenyl)-N-[(E)-3-pyridinylmethylidene]-1-piperazinamine](/img/structure/B11995043.png)
![2,4-Dichloro-6-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11995049.png)

![4-bromo-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B11995057.png)

![2-[1-(Butanoylamino)-2,2,2-trichloroethoxy]benzamide](/img/structure/B11995062.png)


![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11995074.png)


